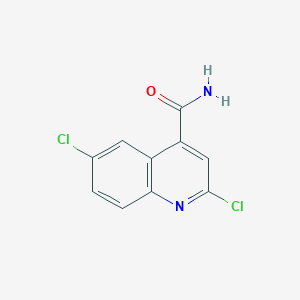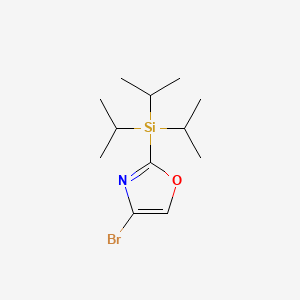
4-Bromo-2-(triisopropylsilyl)oxazole
Übersicht
Beschreibung
4-Bromo-2-(triisopropylsilyl)oxazole is a useful research compound. Its molecular formula is C12H22BrNOSi and its molecular weight is 304.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Bromo-2-(triisopropylsilyl)oxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-2-(triisopropylsilyl)oxazole including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
Regioselective Bromination : 4-Bromo-2-(triisopropylsilyl)oxazole is used in regioselective C-4 bromination of oxazoles, enhancing the Suzuki–Miyaura coupling process with arylboronic acids. This method significantly improves the C-4/C-2 bromination ratio, making it an important step in organic syntheses (Li, Buzon, & Zhang, 2007).
Solar Photo-Thermochemical Syntheses : This compound is synthesized via solar photo-thermochemical C(sp3)–H bromination. The process includes a one-pot synthesis involving benzylic bromination and O–C bond formation, showcasing an environmentally friendly methodology (Dinda, Samanta, Eringathodi, & Ghosh, 2014).
Palladium-Catalysed Cross-Coupling : 4-Bromomethyl-2-chlorooxazole, a closely related compound, is used in palladium-catalysed cross-coupling reactions for synthesizing 2,4-disubstituted oxazoles, highlighting its utility in creating diverse oxazole derivatives (Young, Smith, & Taylor, 2004).
Medical and Biological Applications
Antiprotozoal Activity : Research on oxazole derivatives, similar in structure to 4-Bromo-2-(triisopropylsilyl)oxazole, has shown promising results in antiprotozoal activity, specifically against Giardia lamblia and Trichomonas vaginalis (Carballo et al., 2017).
Oxazolidinone Antibacterial Agents : Oxazolidinones, with a core structure related to oxazoles, represent a new class of antibacterial agents. Modifications in the oxazole ring have led to improved safety profiles and broadened antibacterial spectrums (Reck et al., 2005).
Catalysis and Material Science
Gold-Catalyzed Oxidation Strategies : The compound's derivatives are employed in gold-catalyzed oxidation strategies for the synthesis of oxazoles, demonstrating its role in the development of new methods in gold catalysis (Luo, Ji, Li, & Zhang, 2012).
Photo-Oxidation Studies : Oxazoles, including those derived from 4-Bromo-2-(triisopropylsilyl)oxazole, have been studied for their reaction with singlet oxygen, providing insights into the kinetics of photo-oxidation and their potential applications in material sciences (Zeinali, Oluwoye, Altarawneh, & Dlugogorski, 2020).
Eigenschaften
IUPAC Name |
(4-bromo-1,3-oxazol-2-yl)-tri(propan-2-yl)silane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22BrNOSi/c1-8(2)16(9(3)4,10(5)6)12-14-11(13)7-15-12/h7-10H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQKCIUSFBBGOHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C1=NC(=CO1)Br)(C(C)C)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22BrNOSi | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.30 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-(triisopropylsilyl)oxazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-methyl-1-({[2-(trimethylsilyl)ethyl]oxy}methyl)-1H-imidazole](/img/structure/B8265821.png)
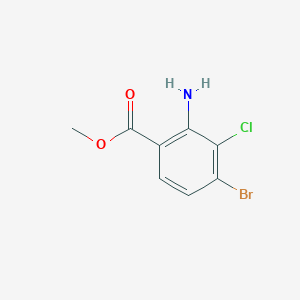
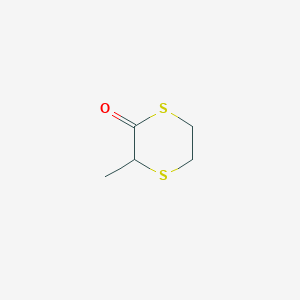
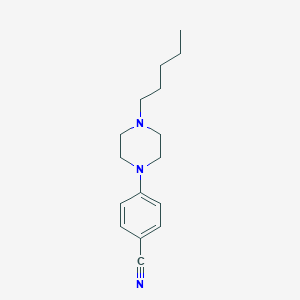
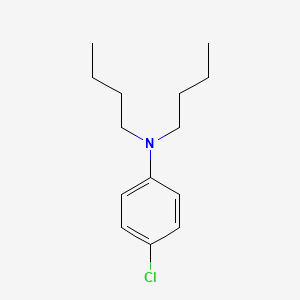


![(R)-2-Methyl-N-[(1S)-1-phenylbut-3-EN-1-YL]propane-2-sulfinamide](/img/structure/B8265869.png)

![Tert-butyl N-[(3S)-1-ethylpiperidin-3-YL]carbamate](/img/structure/B8265889.png)

